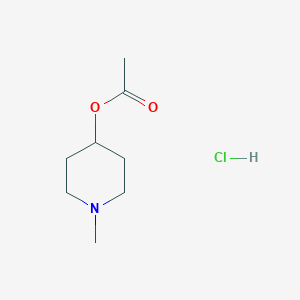
2-Dodecylphenoxazin-3-one
Overview
Description
2-Dodecylphenoxazin-3-one is a synthetic dye that has garnered attention due to its vibrant blue color and high absorption coefficient in the visible region. This compound is soluble in organic solvents and has found applications in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 2-Dodecylphenoxazin-3-one typically involves the reaction of phenol with branched non-terminal dodecene in the presence of a catalyst such as DA330 . The reaction is carried out in a 250 mL flask, where the raw materials are heated to melt through an oil bath and then stirred to facilitate the reaction . This method ensures the efficient production of the compound with high purity.
Chemical Reactions Analysis
2-Dodecylphenoxazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield phenolic derivatives .
Scientific Research Applications
2-Dodecylphenoxazin-3-one has a wide range of scientific research applications. In the field of chemistry, it is used as a dye and a photoredox catalyst . In biology and medicine, it has been studied for its antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . Additionally, it is used in organic light-emitting diodes, dye-sensitized solar cells, and chemotherapy . The compound’s versatility makes it a valuable tool in both fundamental research and practical applications.
Mechanism of Action
The mechanism of action of 2-Dodecylphenoxazin-3-one involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . In medicinal applications, it can interact with cellular components to exert antiviral and anticancer effects . The specific pathways and targets depend on the context of its use, but generally, it acts by modulating biochemical processes at the molecular level.
Comparison with Similar Compounds
2-Dodecylphenoxazin-3-one can be compared with other phenoxazine derivatives, such as phenothiazines and phenoxazines . These compounds share similar structural features but differ in their specific functional groups and applications. For instance, phenothiazines are widely used as antipsychotic drugs, while phenoxazines are known for their applications in material science and pharmacology . The unique properties of this compound, such as its high absorption coefficient and solubility in organic solvents, make it distinct from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its synthesis involves straightforward methods, and it undergoes diverse chemical reactions. The compound’s unique properties and wide range of applications make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
2-dodecylphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO2/c1-2-3-4-5-6-7-8-9-10-11-14-19-17-21-24(18-22(19)26)27-23-16-13-12-15-20(23)25-21/h12-13,15-18H,2-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHXTTGSJORWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=NC3=CC=CC=C3OC2=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







